molecular formula C18H10N2O5 B10902175 5-nitro-6-(phenylamino)-1H,3H-benzo[de]isochromene-1,3-dione

5-nitro-6-(phenylamino)-1H,3H-benzo[de]isochromene-1,3-dione

Cat. No.: B10902175
M. Wt: 334.3 g/mol
InChI Key: GJZDWAAXGWCLEW-UHFFFAOYSA-N
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Description

5-Nitro-6-(phenylamino)-1H,3H-benzo[de]isochromene-1,3-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzoisochromene derivatives, which are characterized by their fused ring systems and functional groups that contribute to their chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-6-(phenylamino)-1H,3H-benzo[de]isochromene-1,3-dione typically involves multiple steps, starting from readily available precursors

    Nitration: The nitration process involves treating 6-amino-1H,3H-benzo[de]isochromene-1,3-dione with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the 5-position of the compound.

    Amination: The phenylamino group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the nitro compound with aniline in the presence of a suitable catalyst or under specific reaction conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-(phenylamino)-1H,3H-benzo[de]isochromene-1,3-dione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like tin(II) chloride.

    Oxidation: The phenylamino group can be oxidized to form corresponding quinone derivatives under specific conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Aniline, other nucleophiles.

Major Products

    Reduction: 5-amino-6-(phenylamino)-1H,3H-benzo[de]isochromene-1,3-dione.

    Oxidation: Quinone derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-nitro-6-(phenylamino)-1H,3H-benzo[de]isochromene-1,3-dione is used as a precursor for synthesizing more complex molecules

Biology and Medicine

This compound has shown promise in biological and medicinal research due to its potential biological activities. It is investigated for its antitumor properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines. Additionally, its derivatives are explored for their antimicrobial and anti-inflammatory activities.

Industry

In the industrial sector, this compound is used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 5-nitro-6-(phenylamino)-1H,3H-benzo[de]isochromene-1,3-dione involves its interaction with specific molecular targets. In biological systems, it may exert its effects by:

    Inhibiting Enzymes: The compound can inhibit certain enzymes involved in cell proliferation, leading to its antitumor effects.

    DNA Intercalation: It may intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.

    Oxidative Stress: The compound can induce oxidative stress in cells, contributing to its antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

    6-Nitro-1H,3H-benzo[de]isochromene-1,3-dione: Similar in structure but lacks the phenylamino group.

    5-Amino-6-(phenylamino)-1H,3H-benzo[de]isochromene-1,3-dione: A reduced form of the original compound.

    Quinone Derivatives: Oxidized forms with different biological activities.

Uniqueness

5-Nitro-6-(phenylamino)-1H,3H-benzo[de]isochromene-1,3-dione is unique due to the presence of both nitro and phenylamino groups, which contribute to its diverse chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its promising applications in different scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C18H10N2O5

Molecular Weight

334.3 g/mol

IUPAC Name

8-anilino-7-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

InChI

InChI=1S/C18H10N2O5/c21-17-12-8-4-7-11-15(12)13(18(22)25-17)9-14(20(23)24)16(11)19-10-5-2-1-3-6-10/h1-9,19H

InChI Key

GJZDWAAXGWCLEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C3C4=C2C=CC=C4C(=O)OC3=O)[N+](=O)[O-]

Origin of Product

United States

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